molecular formula C9H6F6N4O3 B3631037 1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione

1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione

Cat. No.: B3631037
M. Wt: 332.16 g/mol
InChI Key: RTIFNOPMLOKDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups.

Preparation Methods

One common synthetic route involves the use of lithium aluminum hydride for reduction, followed by oxidation with manganese (IV) oxide to furnish the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride, manganese (IV) oxide, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: The compound’s properties are being explored for potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity. These groups can participate in radical reactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione stands out due to its multiple trifluoromethyl groups, which impart unique properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity.

Properties

IUPAC Name

1-methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N4O3/c1-19-3-2(4(20)17-6(19)22)7(8(10,11)12,9(13,14)15)18-5(21)16-3/h1H3,(H2,16,18,21)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIFNOPMLOKDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)C(NC(=O)N2)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione
Reactant of Route 2
1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione
Reactant of Route 3
1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione
Reactant of Route 4
1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione
Reactant of Route 5
1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione
Reactant of Route 6
1-Methyl-5,5-bis(trifluoromethyl)-6,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione

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